molecular formula C15H16O2 B14659602 Benzene, 1,4-dimethoxy-2-(phenylmethyl)- CAS No. 43037-60-1

Benzene, 1,4-dimethoxy-2-(phenylmethyl)-

Cat. No.: B14659602
CAS No.: 43037-60-1
M. Wt: 228.29 g/mol
InChI Key: SSDKWZABDIDDMO-UHFFFAOYSA-N
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Description

Benzene, 1,4-dimethoxy-2-(phenylmethyl)- is an organic compound with the molecular formula C15H16O2. It is a derivative of benzene, where two methoxy groups and a phenylmethyl group are substituted at the 1, 4, and 2 positions, respectively. This compound is known for its aromatic properties and is used in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,4-dimethoxy-2-(phenylmethyl)- typically involves the alkylation of 1,4-dimethoxybenzene with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Electrophilic Aromatic Substitution: This compound can undergo electrophilic aromatic substitution reactions due to the presence of the aromatic ring. Common reactions include nitration, sulfonation, and halogenation.

    Oxidation: The methoxy groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.

Common Reagents and Conditions

    Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) are used to introduce nitro groups.

    Halogenation: Chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

Major Products Formed

    Nitration: Formation of nitro-substituted derivatives.

    Halogenation: Formation of chloro- or bromo-substituted derivatives.

    Oxidation: Formation of quinones or other oxidized products.

Scientific Research Applications

Benzene, 1,4-dimethoxy-2-(phenylmethyl)- has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of dyes, fragrances, and other aromatic compounds.

Mechanism of Action

The mechanism of action of Benzene, 1,4-dimethoxy-2-(phenylmethyl)- involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors. The aromatic ring can undergo electrophilic substitution reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1,4-dimethoxy-: Similar structure but lacks the phenylmethyl group.

    Benzene, 1,2-dimethoxy-4-(phenylmethyl)-: Similar structure with different substitution pattern.

    Benzene, 1,4-dimethoxy-2-methyl-: Similar structure with a methyl group instead of a phenylmethyl group.

Uniqueness

Benzene, 1,4-dimethoxy-2-(phenylmethyl)- is unique due to the presence of both methoxy and phenylmethyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound in various chemical and industrial applications.

Properties

CAS No.

43037-60-1

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

IUPAC Name

2-benzyl-1,4-dimethoxybenzene

InChI

InChI=1S/C15H16O2/c1-16-14-8-9-15(17-2)13(11-14)10-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3

InChI Key

SSDKWZABDIDDMO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)CC2=CC=CC=C2

Origin of Product

United States

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